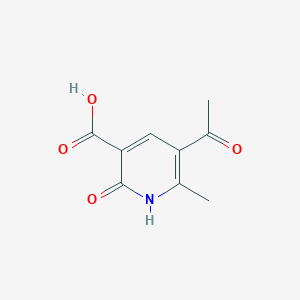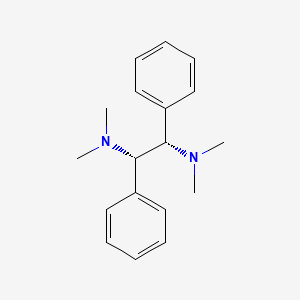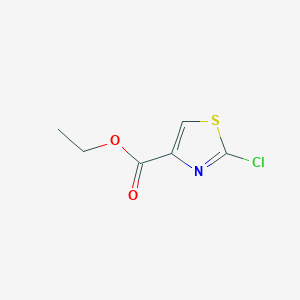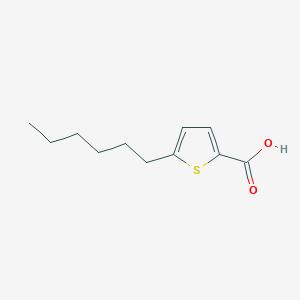
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
科学的研究の応用
Synthesis of Heterocyclic Compounds
This compound serves as a building block in the synthesis of various heterocyclic compounds. It’s particularly useful in creating pyridine derivatives, which are a core structure in many pharmaceuticals. The ketone group in the compound can undergo condensation reactions, forming more complex structures that are often seen in drug molecules .
Antimalarial Agents
Derivatives of this compound have shown potential as antimalarial agents. In scientific studies, certain modifications of the pyridine ring have led to compounds that exhibit significant effects against malaria parasites, highlighting the therapeutic potential of this chemical class .
Ligand Design for Metal Complexes
The carboxylic acid group of this compound allows it to act as a ligand, binding to metal ions to form complexes. These complexes can be studied for their catalytic properties or potential use in materials science .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound can be transformed through various chemical reactions, such as reduction or nucleophilic addition, to yield a wide range of organic molecules. This versatility makes it valuable in synthetic chemistry research .
Drug Precursors
The structural features of this compound make it a precursor in the synthesis of drugs. Its reactive sites allow for targeted modifications, leading to the development of new pharmacologically active molecules .
Bioactive Compound Research
Research into bioactive compounds often involves the pyridine ring due to its presence in many biologically active molecules. This compound, with its additional functional groups, provides a platform for the development of new bioactive substances .
Material Science Applications
In material science, this compound can be used to synthesize organic materials with specific electronic or photonic properties. The pyridine ring can contribute to the conductivity and stability of these materials .
Analytical Chemistry Reagents
The compound can be used to create reagents for analytical chemistry. Its ability to react with various substances makes it useful in developing assays and tests for chemical detection and quantification .
将来の方向性
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
特性
IUPAC Name |
5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-4-6(5(2)11)3-7(9(13)14)8(12)10-4/h3H,1-2H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSMSJUGKUGGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530550 | |
| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
88302-06-1 | |
| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














